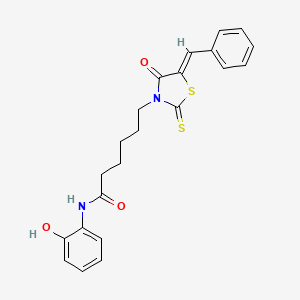

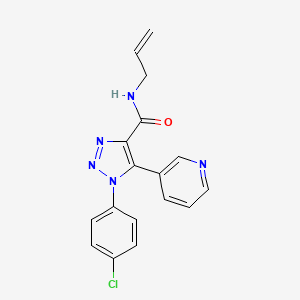

![molecular formula C14H13FN4OS2 B2547431 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide CAS No. 1351662-30-0](/img/structure/B2547431.png)

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities, including antitumor properties. The presence of a fluorine atom on the benzothiazole ring and the substitution of an acetamide group can significantly influence the compound's biological activity and physical properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the cyclization of thiobenzanilides or the reaction of 2-aminothiophenol with carboxylic acids or their derivatives. In the case of fluorinated 2-(4-aminophenyl)benzothiazoles, modifications to the Jacobsen cyclization process have been employed to obtain pure samples of target compounds . The synthesis of N-(benzo[d]thiazol-2-yl) acetamide derivatives has been achieved by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic of the substituents on the benzothiazole moiety . Additionally, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has been performed using microwave irradiation and subsequent reactions with heterocyclic thiol derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is significantly influenced by the nature of the substituents. Hydrogen bonding plays a crucial role in the assembly of these molecules. For instance, in N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as bridges, forming hydrogen bonds with the amide NH and the carbonyl of the amide and thiazole nitrogen, leading to the formation of three-dimensional networks . The introduction of methyl groups or other substituents can lead to different hydrogen bonding patterns, such as the formation of molecular dimers or rings .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their functional groups. The amide group in N-(benzo[d]thiazol-2-yl)acetamide derivatives can participate in hydrogen bonding, which can affect the photophysical properties and reactivity of the crystals . The presence of a fluorine atom can influence the cytotoxicity and the metabolic profile of the compounds, as seen in the case of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibit different activities against various cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure and substituents. The introduction of fluorine atoms and acetamide groups can affect the solubility, melting point, and stability of the compounds. The photophysical properties, such as fluorescence and absorption, are also influenced by the hydrogen bonding interactions within the crystal structure of the compounds . The antitumor activity of these compounds is a key chemical property, with some derivatives showing potent cytotoxicity against specific cancer cell lines, which is an important consideration for pharmaceutical development .

Aplicaciones Científicas De Investigación

Synthesis and Structure-Activity Relationships

A range of 2-aminothiazole and 2-aminothiadiazole derivatives, including structures related to the query compound, have been synthesized and evaluated for their local anaesthetic activities. These studies provide insights into the synthetic pathways and potential therapeutic applications of such compounds, emphasizing the importance of structural modifications for enhancing activity (Badiger et al., 2012).

Research on substituted 2-aminobenzothiazoles derivatives has explored their antimicrobial properties through synthesis, structure-activity relationship (SAR) analysis, and in-silico appraisal. This work underscores the compound's relevance in addressing antimicrobial resistance, a major global health challenge (Anuse et al., 2019).

Pharmacological Activities

Investigations into benzothiazole derivatives have shown significant antitumor activity, particularly against human tumor cell lines. These studies reveal the potential of benzothiazole-based compounds in cancer therapy, highlighting their mechanisms of action and efficacy across different cancer types (Yurttaş et al., 2015).

Novel fluoro-substituted compounds, including benzothiazole analogs, have been synthesized and tested for their anti-lung cancer activity. This research indicates the compound's potential in developing new cancer treatments, offering insights into structure-activity relationships and therapeutic efficacy (Hammam et al., 2005).

Propiedades

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4OS2/c1-8-6-16-13(21-8)17-11(20)7-19(2)14-18-12-9(15)4-3-5-10(12)22-14/h3-6H,7H2,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZDCBLZGINIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

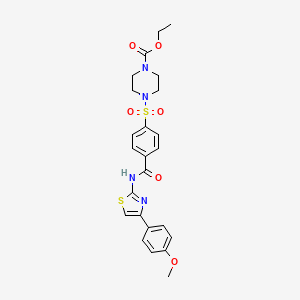

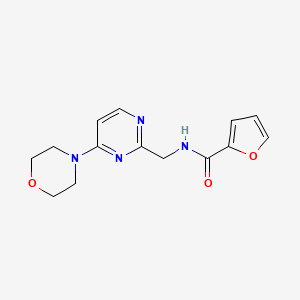

![N-(4-ethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2547352.png)

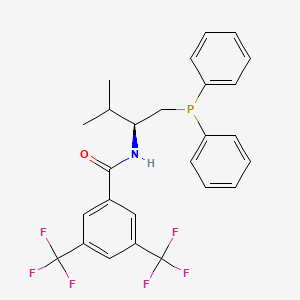

![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)

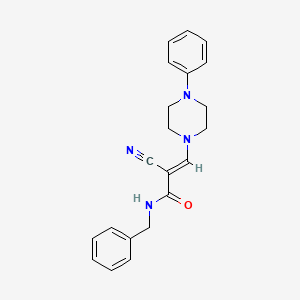

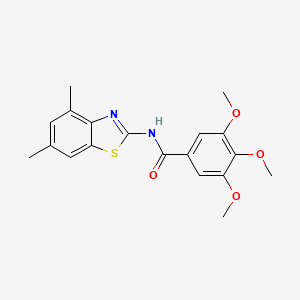

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one](/img/structure/B2547368.png)

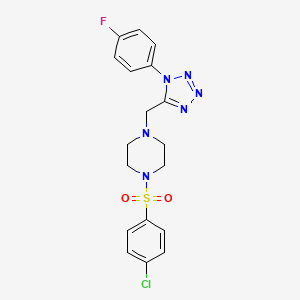

![2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2547370.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)